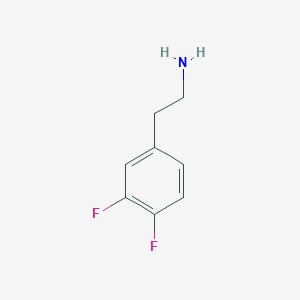

2-(3,4-Difluorophenyl)ethanamine

Description

Significance in Contemporary Chemical and Biomedical Research

The primary significance of 2-(3,4-Difluorophenyl)ethanamine in the scientific community lies in its role as a key building block for the synthesis of more complex and therapeutically relevant molecules. Most notably, its derivative, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, is a critical intermediate in the industrial production of Ticagrelor. nih.govnih.govnih.gov Ticagrelor is a potent and orally active antiplatelet drug that functions as a P2Y12 receptor antagonist. It is clinically used to prevent thrombotic events such as heart attacks and strokes in patients with acute coronary syndrome. nih.govresearchgate.net

The synthesis of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine intermediate has been the subject of extensive research, with various synthetic routes developed to improve efficiency, stereoselectivity, and environmental friendliness. nih.govnih.gov These synthetic strategies often start from precursors related to this compound, highlighting the foundational importance of this chemical entity in the pharmaceutical industry. The demand for Ticagrelor has driven innovation in the synthesis of its key intermediates, thereby solidifying the position of this compound and its derivatives in process chemistry and drug development.

Uniqueness and Distinctive Features within Fluorinated Phenethylamines

The strategic placement of fluorine atoms on a phenyl ring can dramatically influence a molecule's physicochemical and pharmacological properties. The 3,4-difluoro substitution pattern in this compound imparts a unique set of characteristics compared to other fluorinated phenethylamines.

Studies on the structure-activity relationships (SAR) of phenethylamines have shown that halogen substitutions on the phenyl ring can have a profound impact on their interaction with biological receptors, particularly serotonin (B10506) receptors like 5-HT2A. www.gov.uk While direct comparative studies on all difluorinated phenethylamine (B48288) isomers are limited, research on fluorinated compounds suggests that the specific substitution pattern is crucial. For instance, the lipophilicity and, consequently, the membrane permeability of a molecule can be subtly tuned by the position of fluorine atoms. researchgate.net The 3,4-difluoro pattern provides a unique combination of electronic effects that is different from, for example, a 2,4-difluoro or a 3,5-difluoro substitution, which would result in different dipole moments and potential for intermolecular interactions. This makes this compound a valuable tool for medicinal chemists to probe and optimize drug-receptor interactions.

Below is a table summarizing some of the key physicochemical properties of this compound and related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| This compound | C₈H₉F₂N | 157.16 | 203 |

| Phenethylamine | C₈H₁₁N | 121.18 | 199-200 |

| 2-(4-Fluorophenyl)ethanamine | C₈H₁₀FN | 139.17 | 195-196 |

| 2-(2,4-Difluorophenyl)ethanamine | C₈H₉F₂N | 157.16 | 184-186 |

Detailed Research Findings

The academic interest in this compound is predominantly linked to its application in pharmaceutical synthesis. Patents filed by major pharmaceutical companies detail various methods for preparing the enantiomerically pure (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine from starting materials derived from or related to 3,4-difluorobenzene. nih.govnih.gov

One patented synthesis route for the Ticagrelor intermediate involves the asymmetric 1,4-addition of a 3,4-difluorophenylboronic acid derivative to (5H)-furan-2-one, followed by a series of chemical transformations including ring-opening, amidation, cyclization, and Hofmann degradation to yield the desired cyclopropylamine (B47189). nih.gov Another approach utilizes the biocatalytic cyclopropanation of 3,4-difluorostyrene (B50085) with ethyl diazoacetate using an engineered enzyme to produce a precursor to the final amine with high stereoselectivity. nih.gov

While extensive research has focused on the synthesis of its derivatives, detailed pharmacological profiling of this compound itself is less prevalent in publicly available literature. However, the broader field of fluorinated phenethylamines has been explored for their potential psychoactive properties and interactions with monoamine transporters and receptors. The introduction of fluorine is known to modulate the activity of phenethylamines, sometimes leading to enhanced potency or altered selectivity for specific receptor subtypes. www.gov.uk The unique electronic properties conferred by the 3,4-difluoro substitution likely influence its interaction with biological targets, a feature that is exploited in the design of Ticagrelor to achieve its specific binding to the P2Y12 receptor.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-difluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMXDNYQJKIUMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCN)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392747 | |

| Record name | 2-(3,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220362-31-2 | |

| Record name | 2-(3,4-difluorophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-Difluorophenyl)ethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3,4 Difluorophenyl Ethanamine

Established Reaction Pathways

Established methods for synthesizing this compound are reliable and have been documented in scientific literature. These pathways often involve reductive amination, reduction of nitro compounds, and nucleophilic substitution reactions.

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine through an imine intermediate. wikipedia.org This method is valued for its efficiency, often allowing for one-pot reactions under mild conditions. wikipedia.orgyoutube.com

A primary route to 2-(3,4-Difluorophenyl)ethanamine involves the reductive amination of 3,4-difluorobenzaldehyde (B20872). This process begins with the reaction between the aldehyde and an amine in the presence of a reducing agent. wikipedia.org The reaction proceeds through the formation of a hemiaminal, which then dehydrates to form an imine intermediate. wikipedia.org This imine is subsequently reduced to the final amine product.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it selectively reduces the imine in the presence of the aldehyde. masterorganicchemistry.comlibretexts.org The reaction is typically performed in a protic solvent like methanol (B129727) and may be catalyzed by the addition of a weak acid, such as acetic acid, to facilitate imine formation. youtube.com

| Starting Material | Reagents | Product | Key Features |

| 3,4-Difluorobenzaldehyde | Amine, Reducing Agent (e.g., NaBH₃CN), Acetic Acid, Methanol | This compound | One-pot synthesis, mild reaction conditions. wikipedia.orgyoutube.com |

A related synthesis starting from 3,4-difluorobenzaldehyde can produce a cyclopropylamine (B47189) derivative. This involves a Wittig or aldol (B89426) condensation reaction to form an alkene, which is then cyclopropanated. google.com

Synthesizing the target compound from 3,4-difluoroaniline (B56902) involves a multi-step process. One documented pathway involves reacting 3,4-difluoroaniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride to form an intermediate, which is then cyclized to produce 5,6-difluoro-1H-indole-2,3-dione. google.com While this specific patent focuses on creating quinolone antibiotics, the initial steps demonstrate the conversion of 3,4-difluoroaniline into more complex structures from which an ethanamine side chain could potentially be derived through further synthetic modifications. google.com

The reduction of a nitro group offers another reliable route to primary amines. In this context, the precursor would be a 2-(3,4-difluorophenyl)nitroalkane or a related nitrostyrene. For instance, the synthesis of 2,3-difluoroaniline (B47769) has been achieved by the catalytic hydrogenation of 1,2-dibromo-4,5-difluoro-3-nitrobenzene (B73673) using palladium on carbon (Pd/C) as a catalyst. chemicalbook.com A similar strategy could be applied to a suitably substituted nitro compound to yield this compound. The reduction is typically carried out using catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel) or chemical reducing agents like lithium aluminum hydride (LiAlH₄) or iron in acidic media.

| Precursor | Reagents | Product |

| 1-(2-Nitroethyl)-3,4-difluorobenzene | H₂, Pd/C or LiAlH₄ | This compound |

| (E)-1,2-Difluoro-4-(2-nitrovinyl)benzene | LiAlH₄ or NaBH₄ | This compound |

Nucleophilic substitution provides a direct method for introducing an amino group. This pathway typically involves reacting an alkyl halide with ammonia (B1221849) or an ammonia equivalent. chemguide.co.uklibretexts.org For the synthesis of this compound, a suitable precursor would be 1-(2-haloethyl)-3,4-difluorobenzene (where the halogen is typically bromine or chlorine).

However, using ammonia as the nucleophile can lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the primary amine product being nucleophilic itself. chemguide.co.uklibretexts.org To circumvent this, the Gabriel synthesis is a more controlled alternative. libretexts.org This method utilizes the phthalimide (B116566) anion as an ammonia surrogate. The phthalimide anion displaces the halide from the alkyl halide precursor. Subsequent hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide cleaves the phthalimide group, yielding the desired primary amine. libretexts.org

| Precursor | Reagents | Method | Product |

| 1-(2-Bromoethyl)-3,4-difluorobenzene | 1. Potassium phthalimide; 2. Hydrazine | Gabriel Synthesis | This compound |

| 1-(2-Bromoethyl)-3,4-difluorobenzene | Excess Ammonia | Direct Ammonolysis | This compound (and byproducts) |

Reductive Amination Protocols

Advanced Synthetic Approaches

Modern synthetic chemistry seeks to develop more efficient, environmentally friendly, and atom-economical methods. While specific advanced syntheses for this compound are not extensively detailed in the provided search results, general trends in amine synthesis can be extrapolated. These include the use of biocatalysts, such as imine reductases or transaminases, which can offer high enantioselectivity for the production of chiral amines. Flow chemistry presents another advanced approach, allowing for safer handling of hazardous reagents and intermediates, improved reaction control, and easier scalability.

Furthermore, research into novel catalytic systems continues to evolve. For example, iron-catalyzed cyclization of aldehydes with ammonium iodide has been demonstrated for the synthesis of triazines, showcasing the potential for new, cost-effective catalysts in nitrogen-containing compound synthesis. rsc.org Such innovative methods may eventually be adapted for the efficient production of this compound.

Chiral Synthesis Techniquesmit.edu

The synthesis of specific enantiomers of chiral amines is a critical endeavor in pharmaceutical and fine chemical production, as different enantiomers can have vastly different biological activities. nih.govmdpi.com For this compound, obtaining a single enantiomer is often the goal, necessitating the use of asymmetric synthesis techniques. mdpi.com These methods are designed to convert achiral starting materials into a chiral product with a preference for one enantiomer. nih.govmdpi.com

Chiral Pool Methodologiesmit.edu

Chiral pool synthesis leverages naturally occurring chiral molecules as starting materials. nih.gov This approach incorporates a pre-existing stereocenter from a readily available and often inexpensive source, such as amino acids or sugars, into the target molecule. nih.govmdpi.com

Another approach involves the use of chiral auxiliaries. The Ellman auxiliary, tert-butanesulfinamide (tBS), is a versatile chiral reagent widely used for the asymmetric synthesis of a broad range of amines. yale.edunih.gov The synthesis typically involves three steps: condensation of the chiral sulfinamide with a ketone or aldehyde, diastereoselective addition of a nucleophile, and subsequent removal of the auxiliary group under acidic conditions. nih.govresearchgate.net This method has been successfully applied on a large scale for the production of numerous drug candidates. yale.eduresearchgate.net

Table 1: Conceptual Chiral Pool Strategies

| Starting Material Type | Example | Key Transformation | Relevance to Target Compound |

|---|---|---|---|

| Chiral Amino Acid | 3-bromo-L-phenylalanine | Utilized as a chiral building block in multi-step synthesis. nih.gov | A difluorinated phenylalanine derivative could be a potential starting material. |

Asymmetric Catalysis with Transition Metalsmit.edu

Asymmetric catalysis using transition metals is a powerful tool for creating chiral centers with high enantioselectivity. These methods employ a small amount of a chiral catalyst, typically a complex of a transition metal and a chiral ligand, to generate large quantities of a chiral product.

Several transition metals have been employed for the synthesis of β-phenethylamines. Palladium-catalyzed reactions, such as the Suzuki coupling of aliphatic aziridines with aryl boronic acids, can produce β-phenethylamines with high regioselectivity. acs.org More recently, dual catalysis systems, such as Ni/photoredox cross-electrophile coupling, have emerged as a mild and modular method for synthesizing β-phenethylamine derivatives from aliphatic aziridines and aryl iodides. acs.orgnih.gov This approach avoids stoichiometric reductants and can use inexpensive organic photocatalysts. acs.org

Ruthenium complexes have also been shown to catalyze the amination of unactivated styrenes, providing a direct route to phenethylamines. youtube.com Furthermore, iridium complexes with chiral phosphoramidite (B1245037) ligands are effective for the asymmetric reductive amination of α-arylacetones, yielding chiral β-arylamines. rsc.org

Table 2: Examples of Asymmetric Catalysis for Phenethylamine (B48288) Synthesis

| Catalytic System | Reactants | Key Features | Reference |

|---|---|---|---|

| Palladium / Chiral Ligand | Aliphatic aziridines, Aryl boronic acids | High regioselectivity in Suzuki coupling. | acs.org |

| Nickel / Photoredox Catalyst | Aliphatic aziridines, Aryl iodides | Mild conditions, modular, avoids precious metals if using organic photocatalysts. | acs.orgnih.gov |

| Iridium / Chiral Phosphoramidite Ligand | α-arylacetones, Amines | Direct asymmetric reductive amination. | rsc.org |

Industrial Scale-Up Considerationsrsc.org

Transitioning a synthetic route from a laboratory setting to industrial-scale production introduces a unique set of challenges. The focus shifts towards cost-effectiveness, safety, efficiency, and environmental impact. google.comgoogle.com

Optimization for Large-Scale Productionrsc.org

For the industrial synthesis of this compound, optimization is key. This involves refining reaction conditions to maximize yield and purity while minimizing costs and waste. enamine.net Strategies include selecting inexpensive and readily available starting materials and reagents. researchgate.net For instance, patent literature often describes efforts to replace expensive catalysts, like chiral oxazaborolidines, or hazardous reagents, such as sodium azide (B81097) and borane (B79455) dimethylsulfide complexes, with safer and more economical alternatives. google.comgoogleapis.com

Careful optimization of parameters like temperature, pressure, reaction time, and solvent choice is crucial. enamine.net For example, catalytic hydrogenations using palladium on charcoal are a common industrial method for reducing nitrostyrenes to phenethylamines, and the choice of catalyst type and reaction conditions can significantly impact the outcome. mdma.ch The development of scalable procedures, sometimes demonstrated by producing compounds in multi-gram or even kilogram quantities, is a critical step in demonstrating the industrial viability of a synthetic route. enamine.net

Application of Continuous Flow Reactorsrsc.org

Continuous flow chemistry has emerged as a powerful technology for the large-scale synthesis of chemicals, including active pharmaceutical ingredients (APIs). mit.eduspringernature.comrsc.org Instead of large batches, reactants are pumped through a system of tubes or microreactors where the reaction occurs. mit.edu This approach offers significant advantages in terms of safety, as smaller volumes of reactants are being processed at any given time, and improved control over reaction parameters like temperature and mixing. rsc.orgspringernature.com

The use of continuous flow systems can lead to higher productivity and consistency. rsc.org For amine synthesis, flow reactors can be designed as packed-bed reactors containing an immobilized catalyst, allowing for easy separation of the product from the catalyst and potential for catalyst recycling. rsc.org Multi-step syntheses can also be "telescoped," where the output of one reactor flows directly into the next, eliminating the need for intermediate work-up and purification steps. rsc.org This has been demonstrated in the synthesis of chiral amines, integrating reaction, separation, and purification steps into a single continuous process. rsc.org

Table 3: Advantages of Continuous Flow Reactors for Industrial Synthesis

| Feature | Description | Benefit |

|---|---|---|

| Enhanced Safety | Small reaction volumes are handled at any moment. rsc.org | Reduced risk associated with exothermic reactions or hazardous materials. |

| Precise Control | Superior control over temperature, pressure, and residence time. mit.edu | Improved reaction selectivity, yield, and product consistency. rsc.org |

| Scalability | Production is scaled by running the system for longer periods. | Easier to scale from lab to production compared to batch processes. |

Utilization of Efficient Catalystsrsc.org

The efficiency of the catalyst is paramount in industrial applications to ensure economic feasibility and sustainability. An ideal industrial catalyst should exhibit high activity (high turnover number), high selectivity, and long-term stability for potential reuse.

For the synthesis of phenethylamines, catalytic hydrogenation is a common and efficient method. mdma.ch Catalysts like palladium on charcoal (Pd/C) are widely used for the reduction of nitrostyrenes. mdma.ch The choice of catalyst support and the presence of additives can be optimized to improve performance and yield on a large scale. mdma.ch

In the realm of chiral synthesis, both metal-based catalysts and biocatalysts are important. Asymmetric transition metal catalysis, as discussed previously, relies on highly active catalysts where a small amount can produce a large quantity of chiral product. purdue.edu Biocatalysis, using enzymes like transaminases, is an increasingly attractive green alternative. researchgate.net Transaminases can catalyze the conversion of a ketone to a chiral amine with high enantioselectivity. researchgate.net While they can be sensitive to reaction conditions, techniques like enzyme immobilization in a continuous flow reactor can overcome these limitations, allowing for continuous production and easier downstream processing. rsc.org

Precursor Chemistry and Derivatives

Derivatives of the 3,4-difluorophenyl moiety are significant in various fields, including medicinal and agricultural chemistry. chemimpex.com For instance, 3,4-Difluorophenylacetic acid is not only a precursor to the target amine but also serves as a building block for developing anti-inflammatory drugs, analgesics, and agrochemicals like herbicides and pesticides. chemimpex.com Its fluorinated structure can enhance the potency and selectivity of therapeutic agents. chemimpex.comsigmaaldrich.com Similarly, the 3,4-difluorophenyl motif is a key component in more complex molecules, such as the P2Y12 receptor antagonist Ticagrelor, where (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is a crucial intermediate. google.comgoogle.com This highlights the broader importance of the precursor chemistry in developing a range of biologically active compounds.

The primary synthetic routes to this compound involve the chemical transformation of a functional group attached to the ethyl side chain of a difluorophenyl precursor. Common strategies include the reduction of a nitrile or the conversion of a carboxylic acid. One documented method involves the reaction of 3,4-difluorophenylacetyl chloride with ammonia or ammonia water. chembk.com Another significant pathway is the reduction of 2-(3,4-difluorophenyl)acetonitrile. This transformation is a standard procedure in organic synthesis where the cyano group is reduced to a primary amine, typically using reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

Key Precursors in this compound Synthesis

The efficient synthesis of this compound relies on the availability and reactivity of several key precursor compounds. These molecules provide the necessary carbon skeleton and functional groups that are transformed into the final ethanamine product.

2-(3,4-Difluorophenyl)acetonitrile This compound is arguably the most direct precursor to this compound. The synthesis involves the reduction of the nitrile (-C≡N) group to an amino (-CH₂NH₂) group. This precursor is a colorless to yellow liquid. sigmaaldrich.com It can be synthesized from precursors like 1,2-difluorobenzene (B135520) and potassium cyanide. chemsrc.com

3,4-Difluorophenylacetic acid This carboxylic acid is another pivotal precursor. chemimpex.com It can be converted into the target amine through several synthetic steps. Typically, the carboxylic acid is first converted to an amide (3,4-difluorophenylacetamide), which is then subjected to a reduction or a Hofmann rearrangement to yield the final amine. 3,4-Difluorophenylacetic acid itself is a white to pale cream solid. thermofisher.comsigmaaldrich.com It serves as a versatile intermediate in the synthesis of various pharmaceuticals. chemimpex.com

3,4-Difluorobenzaldehyde This aldehyde is a precursor for producing intermediates like (E)-3-(3,4-difluorophenyl)acrylonitrile through reactions such as aldol condensation or a Wittig reaction. google.comgoogleapis.com These acrylonitrile (B1666552) derivatives can then be further processed to obtain the desired ethanamine structure.

1,2-Difluorobenzene As a fundamental starting material, 1,2-difluorobenzene is used to construct more complex precursors. chemsrc.com For example, it can be reacted with chloroacetyl chloride in the presence of aluminium trichloride (B1173362) to produce 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966), an intermediate that can be used in various synthetic routes. google.comgoogleapis.com

The table below summarizes the key precursors and their properties.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Physical Form |

|---|---|---|---|---|

| 2-(3,4-Difluorophenyl)acetonitrile | 658-99-1 | C₈H₅F₂N | 153.13 | Liquid sigmaaldrich.com |

| 3,4-Difluorophenylacetic acid | 658-93-5 | C₈H₆F₂O₂ | 172.13 | Solid sigmaaldrich.comsigmaaldrich.com |

| 3,4-Difluorobenzaldehyde | 367-11-3 | C₇H₄F₂O | 142.10 | Not specified in results |

| 1,2-Difluorobenzene | 367-11-3 | C₆H₄F₂ | 114.09 | Not specified in results |

The following table lists the research findings related to the synthesis involving these precursors.

| Precursor | Reaction / Transformation | Significance | Citation |

|---|---|---|---|

| 2-(3,4-Difluorophenyl)acetonitrile | Reduction of nitrile group | Direct conversion to this compound. | chemsrc.com |

| 3,4-Difluorophenylacetic acid | Conversion to amide, followed by reduction or rearrangement | Key intermediate for pharmaceuticals and agrochemicals. | chemimpex.comsigmaaldrich.com |

| 3,4-Difluorobenzaldehyde | Aldol condensation or Wittig reaction | Forms acrylonitrile intermediates for further synthesis. | google.comgoogleapis.com |

| 1,2-Difluorobenzene | Friedel-Crafts acylation with chloroacetyl chloride | Produces 2-chloro-1-(3,4-difluorophenyl)ethanone, a versatile intermediate. | google.comgoogleapis.com |

Chemical Reactivity and Derivatization Studies of 2 3,4 Difluorophenyl Ethanamine

Oxidation Reactions and Products

The oxidation of 2-(3,4-Difluorophenyl)ethanamine can lead to different products depending on the oxidizing agent used. For instance, oxidation can convert the ethanamine into 3,4-difluorophenylacetaldehyde or further to 3,4-difluorophenylacetic acid. Common oxidizing agents for such transformations include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3).

Reduction Reactions and Derivatives

Reduction reactions involving this compound primarily target any reducible functional groups that may be present in derivatives of the parent compound. For example, the reduction of a nitro group on the phenyl ring can be achieved through catalytic hydrogenation. google.com This process often utilizes catalysts like palladium. google.com Another significant reduction reaction is the conversion of a ketone to an alcohol, as seen in the synthesis of 2-chloro-1-(3,4-difluorophenyl)ethanol (B3178332) from 2-chloro-1-(3,4-difluorophenyl)ethanone (B1661966) using a chiral oxazaborolidine catalyst and borane (B79455) dimethylsulfide complex. google.com Furthermore, the Birch reduction, which employs alkali metals in liquid ammonia (B1221849), can reduce the aromatic ring itself. lumenlearning.com

Nucleophilic Aromatic Substitution on the Phenyl Ring

The difluorinated phenyl ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The presence of electron-withdrawing fluorine atoms activates the ring towards attack by nucleophiles. masterorganicchemistry.comnih.gov This type of reaction is accelerated by electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In SNAr reactions, an electron-rich nucleophile attacks the electron-poor aromatic ring, leading to the substitution of one of the fluorine atoms. masterorganicchemistry.com The reaction generally proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov However, some SNAr reactions may also occur via a concerted mechanism. nih.gov

Amine Functional Group Transformations

The primary amine group of this compound is a key site for various chemical modifications.

N-Alkylation Pathways

The nitrogen atom of the amine can act as a nucleophile and react with alkyl halides in an N-alkylation reaction to form secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.org This reaction, a type of nucleophilic aliphatic substitution, can sometimes be challenging to control, as the initially formed primary amine can react further, leading to a mixture of products. masterorganicchemistry.com Industrially, alcohols are often preferred over alkyl halides for N-alkylation due to their lower cost and the avoidance of salt byproducts. wikipedia.org

Acylation to Amide Derivatives

The amine group readily reacts with acylating agents such as acyl chlorides or anhydrides to form stable amide derivatives. google.com For instance, the reaction with acetic anhydride (B1165640) in the presence of pyridine (B92270) can yield the corresponding N-acetylated compound. google.com This acylation is a common strategy in organic synthesis to protect the amine group or to introduce new functional moieties.

Aromatic Ring Modification Reactions (e.g., Reduction)

The aromatic ring of this compound can undergo reduction under specific conditions. Catalytic hydrogenation at high pressure and temperature, using catalysts like platinum, palladium, or nickel, can reduce the benzene (B151609) ring to a cyclohexane (B81311) ring. lumenlearning.com Another method for reducing the aromatic ring is the Birch reduction, which involves treatment with an alkali metal (like lithium or sodium) in liquid ammonia. lumenlearning.comlibretexts.org This reaction typically yields a 1,4-cyclohexadiene (B1204751) derivative. lumenlearning.com The reactivity of the arene in such metal-based reductions is enhanced by electron-withdrawing groups. lumenlearning.com

Medicinal Chemistry Applications and Drug Discovery Research

Role as a Pharmaceutical Building Block and Scaffold

2-(3,4-Difluorophenyl)ethanamine is a valued building block in synthetic and medicinal chemistry. chembk.com Building blocks are relatively simple molecules that serve as starting materials for the synthesis of more complex compounds. basf.com The 3,4-difluorophenylethylamine moiety acts as a foundational scaffold, which can be chemically modified to create a library of derivative compounds with diverse biological activities. Its utility is demonstrated in its role as a synthetic intermediate for various pharmaceuticals and other bioactive compounds. chembk.com

The presence of the fluorine atoms and the reactive amine group makes it a versatile component for constructing larger, more complex molecular architectures. enamine.net Chemists can modify the ethanamine portion of the molecule to introduce different functional groups, thereby exploring the structure-activity relationship (SAR) of the resulting compounds. For instance, derivatives such as (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxamide have been synthesized from precursors like 1,2-difluorobenzene (B135520), highlighting how the core difluorophenyl structure is carried through complex synthetic pathways to generate novel drug candidates. google.com This modular approach allows for the systematic optimization of a lead compound's properties. enamine.net

Impact of Fluorine Substitution on Pharmacological Properties

The introduction of fluorine into a drug candidate can profoundly alter its physicochemical and pharmacokinetic properties. tandfonline.comnih.gov The two fluorine atoms on the phenyl ring of this compound are not merely passive substituents; they actively modulate the molecule's behavior in a biological system. ucd.iedntb.gov.ua This strategic fluorination is a key reason for its use in drug discovery programs. nih.govnih.gov

Table 1: Physicochemical Properties of Fluorine Influencing Drug Design

| Property | Value/Description | Impact on Drug Molecules |

|---|---|---|

| Van der Waals Radius | 1.47 Å (similar to H at 1.20 Å) | Minimal steric hindrance, allowing it to act as a bioisostere for hydrogen. tandfonline.comucd.ie |

| Electronegativity | 3.98 (Pauling scale) - Highest of all elements | Alters electron distribution, pKa, and dipole moment, affecting binding and permeability. tandfonline.comucd.ie |

| C-F Bond Strength | ~115 kcal/mol in fluoromethane | Increases metabolic stability by resisting enzymatic cleavage. ucd.ie |

| Lipophilicity | Generally increases lipophilicity in aromatic systems | Can enhance membrane permeability and bioavailability. nih.govnih.gov |

A drug's ability to cross biological membranes is critical for reaching its target site of action. The substitution of hydrogen with fluorine on an aromatic ring, as seen in this compound, generally increases the lipophilicity of the molecule. nih.govnih.gov This enhanced lipophilicity can lead to improved permeability across cell membranes. tandfonline.comnih.govnews-medical.net By facilitating passage through lipid bilayers, the difluoro-substitution can increase the bioavailability of a drug, meaning a higher proportion of the administered dose reaches systemic circulation. ucd.ienih.gov

The high electronegativity of fluorine atoms significantly influences a molecule's electronic properties. tandfonline.com The two fluorine atoms in the 3- and 4-positions of the phenyl ring withdraw electron density, creating a distinct electronic profile that can enhance interactions with biological targets like proteins and enzymes. ucd.ie This can lead to increased binding affinity and potency. tandfonline.comnih.gov Fluorine can participate in favorable electrostatic interactions, hydrogen bonds (acting as a weak H-bond acceptor), and other non-covalent interactions within a receptor's binding pocket, thereby strengthening the drug-target complex. tandfonline.commdpi.com The strategic placement of fluorine allows for fine-tuning these interactions to maximize a drug's efficacy.

One of the most significant advantages of incorporating fluorine is the enhancement of metabolic stability. tandfonline.comdntb.gov.uanih.gov The carbon-fluorine (C-F) bond is exceptionally strong compared to a carbon-hydrogen (C-H) bond. ucd.ie Aromatic rings are often susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, a primary pathway for drug metabolism and clearance. By placing metabolically robust fluorine atoms at positions that would otherwise be vulnerable to oxidation, the molecule's resistance to breakdown is increased. ucd.ieresearchgate.net This "metabolic blocking" extends the half-life of the drug in the body, potentially allowing for less frequent dosing. news-medical.net

Design and Synthesis of Novel Drug Candidates

This compound is a precursor in the multi-step synthesis of more intricate molecules. chembk.com The design of new drug candidates often involves using this scaffold as a starting point. For example, synthetic routes have been developed to produce complex derivatives like (1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine. These syntheses can start from simpler materials such as 3,4-difluorobenzaldehyde (B20872) or 1,2-difluorobenzene, which are then elaborated through various chemical reactions, including condensations and cyclopropanation, to build the final, more complex structure. google.comgoogle.com

The amine group of this compound is a key functional handle for chemical modification. It can readily undergo reactions to form amides, sulfonamides, and other functional groups, allowing for the attachment of diverse chemical moieties. This synthetic versatility enables medicinal chemists to systematically explore how different structural modifications impact the compound's biological activity and properties. nih.gov This process is fundamental to the iterative cycle of drug design, synthesis, and testing aimed at identifying potent and selective drug candidates. nih.govnews-medical.net

Therapeutic Area Exploration

The 3,4-difluorophenylethylamine scaffold and related fluorinated structures are explored in a wide range of therapeutic areas. The properties imparted by fluorine make these compounds suitable for developing drugs for various diseases. For instance, fluorinated compounds are prevalent in treatments for cancer, infectious diseases (antibiotics and antifungals), and central nervous system disorders like depression. enamine.netnews-medical.net

While specific clinical applications for derivatives of this compound are part of ongoing research, related structures offer clues to its potential. A close analog, 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone, serves as a key intermediate in the synthesis of the widely used antifungal drug Fluconazole (B54011). scimplify.com Furthermore, research on derivatives of the non-fluorinated analog, 2-(3,4-dimethoxyphenyl)ethylamine, has shown significant anti-ulcer activity in preclinical models, suggesting potential applications in gastroenterology. nih.gov These examples underscore the broad therapeutic potential of the phenethylamine (B48288) scaffold, which is significantly enhanced by the strategic incorporation of fluorine.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,2-Difluorobenzene |

| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazole-1-yl)-ethanone |

| (1R,2R)-2-(3,4-difluorophenyl)-1-cyclopropanecarboxamide |

| This compound |

| 2-(3,4-dimethoxyphenyl)ethylamine |

| 3,4-difluorobenzaldehyde |

| Fluconazole |

| Hydrogen |

| Carbon |

Neurological and Psychiatric Disorders

The this compound moiety is a structural feature in compounds being investigated for their potential in treating neurological and psychiatric disorders. The development of drugs with precise mechanisms of action is a key focus in modern psychiatry. Researchers are utilizing biomarker-driven approaches to match patients with treatments that target specific brain circuits. For instance, drugs that modulate brain-derived neurotrophic factor (BDNF), a key factor in brain plasticity, cognition, and mood, are being developed for mood disorders like depression. drugdiscoverynews.com While direct clinical use of this compound itself is not documented, its structural analogues are part of the broader search for effective psychiatric medications. The history of psychiatric drug discovery is marked by serendipitous findings, such as the antidepressant effects of iproniazid (B1672159) and imipramine, which highlighted the roles of monoamine oxidase (MAO) and serotonin (B10506) reuptake in depression. youtube.com This historical context underscores the ongoing search for novel chemical entities, including fluorinated compounds, to address the complexities of mental illness.

Anticancer Research

The 2,4-difluorophenyl group, a close isomer of the 3,4-difluorophenyl structure, is a critical component in the development of targeted anticancer therapies. nih.govresearchgate.net

Raf Kinase Inhibitors: A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as potent and selective inhibitors of Raf kinases, particularly the B-Raf(V600E) mutant, which is prevalent in various cancers like melanoma and colorectal cancer. nih.govresearchgate.net These compounds exhibit low nanomolar inhibitory concentrations (IC50) and high specificity, effectively suppressing the proliferation of cancer cell lines with the B-Raf mutation. nih.gov One promising compound from this series demonstrated significant antitumor efficacy in a mouse xenograft model of human colorectal cancer, highlighting its potential as a lead compound for further drug development. nih.govresearchgate.net

Other Anticancer Agents: The difluorophenyl moiety is also incorporated into other classes of potential anticancer agents.

Naphthyridine Derivatives: Compounds containing a 1,8-naphthyridine (B1210474) core linked to a 2,4-difluorophenyl group have been synthesized and evaluated for their antibacterial and potential anticancer activities. researchgate.net 1,8-naphthyridine derivatives are known to possess a broad range of biological activities, including antitumor and anti-HIV effects. researchgate.net

Dihydropyrimidin-2-(1H)-ones and -thiones: A series of these compounds were synthesized and tested for their anticancer properties. One derivative, compound 13 , showed notable cytotoxic activity against both liver (Huh7) and lung (A549) cancer cell lines, with reduced toxicity to non-cancerous cells compared to the standard drug Doxorubicin. researchgate.net

Triazole-Linked Tetrahydrocurcumin (B193312) Derivatives: In a search for new anticancer agents, researchers have synthesized tetrahydrocurcumin derivatives linked to a 1,2,3-triazole ring. One such compound, 4g , which features a difluorophenyl group, displayed potent cytotoxic activity against human colon carcinoma (HCT-116) cells with an IC50 value of 1.09 µM. nih.gov

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| N-(3-ethynyl-2,4-difluorophenyl)sulfonamides | B-Raf(V600E) Kinase | Potent and selective inhibition; low nanomolar IC50 values; suppressed proliferation of B-Raf(V600E) mutant cancer cells. | nih.govresearchgate.net |

| 3,4-Dihydropyrimidin-2-(1H)-thiones | Liver (Huh7) and Lung (A549) Cancer Cells | Compound 13 showed potent cytotoxic activity against both cell lines. | researchgate.net |

| 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives | Colon Carcinoma (HCT-116) Cells | Compound 4g exhibited an IC50 of 1.09 µM against HCT-116 cells. | nih.gov |

Antiplatelet Agents

Derivatives containing the core structure of this compound are being explored for their potential as antiplatelet agents, which are crucial in preventing thrombosis. Research has focused on synthesizing compounds that inhibit platelet aggregation.

One area of investigation involves 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives, which have been evaluated as inhibitors of human blood platelet cAMP phosphodiesterase (PDE) and platelet aggregation induced by ADP and collagen. nih.gov Several compounds in this class demonstrated potent inhibition of platelet aggregation at low nanomolar concentrations. nih.gov Although not directly containing the this compound structure, this research highlights a class of heterocyclic compounds where such a moiety could be incorporated to modulate activity.

Another study focused on N6-chloroadenosine phosphates, which have shown strong inhibitory effects on platelet function. N6-chloradenosine-5'-triphosphate, for example, effectively suppresses ADP-induced cell aggregation with an IC50 of 5 μM in whole blood. nih.gov This indicates that modification of adenosine-like structures can lead to potent antiplatelet activity.

Enzyme Inhibitors (e.g., Kinase Inhibitors, Phosphodiesterase Inhibitors)

The this compound structure is a key pharmacophore in the design of various enzyme inhibitors.

Kinase Inhibitors: As mentioned in the anticancer section, N-(3-ethynyl-2,4-difluorophenyl)sulfonamides are selective inhibitors of Raf kinases. nih.gov These compounds show excellent specificity, potently inhibiting the B-Raf(V600E) mutant while being significantly less active against the wild-type B-Raf. nih.govresearchgate.net Additionally, research into diacylglycerol kinase (DGK) inhibitors has identified compounds like R59949, which contains two fluorophenyl groups and selectively inhibits Ca2+-activated DGKs by binding to the catalytic domain. nih.gov

Phosphodiesterase (PDE) Inhibitors: A series of 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivatives were synthesized and evaluated as inhibitors of human blood platelet cAMP phosphodiesterase. nih.gov The inhibitory potency was found to be dependent on the nature and position of substituents on the heterocyclic core. nih.gov

| Enzyme Target | Compound Class | Key Findings | Reference |

|---|---|---|---|

| Raf Kinase (B-Raf V600E) | N-(3-ethynyl-2,4-difluorophenyl)sulfonamides | Potent and selective inhibition with low nanomolar IC50 values. | nih.govresearchgate.net |

| Diacylglycerol Kinase (DGK) | Quinazolinone derivatives (R59949) | Selective inhibition of Ca2+-activated DGKs. | nih.gov |

| cAMP Phosphodiesterase (PDE) | 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-ones | Potent inhibition of platelet aggregation. | nih.gov |

Antimicrobial and Antifungal Agents

The difluorophenyl group is a prominent feature in many successful antifungal agents and is being actively researched for new antimicrobial compounds.

Antifungal Agents: The 2,4-difluorophenyl group is a cornerstone of the widely used antifungal drug fluconazole. nih.govresearchgate.net Building on this, researchers have synthesized new fluconazole analogs, such as 1-(2-(2,4-difluoro-phenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl)-1H-1,2,4-triazol-5(4H)-ones, which have shown comparable or better antifungal activity against pathogenic species like Candida albicans. nih.gov Another potent antifungal agent, 2-(2,4-Difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol, has been developed for treating fungal infections. google.com The structure-activity relationship of azole antifungals often points to the importance of the di-substituted phenyl ring for potent activity. researchgate.net

Antibacterial Agents: The 2,4-difluorophenyl moiety has been incorporated into various antibacterial scaffolds. For example, new derivatives of 1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid have been synthesized and show activity as DNA gyrase inhibitors. mdpi.com Additionally, novel azetidinones and thiazolidinones containing the 2,4-difluorophenyl group have been synthesized and exhibit considerable activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumonia) bacteria. researchgate.net

| Agent Type | Compound Class | Activity | Reference |

|---|---|---|---|

| Antifungal | Fluconazole Analogs | Activity against Candida albicans. | nih.gov |

| Antifungal | Bis-triazole derivatives | Treatment of fungal infections. | google.com |

| Antibacterial | 1,8-Naphthyridine derivatives | DNA gyrase inhibition. | mdpi.com |

| Antibacterial & Antifungal | Azetidinones and Thiazolidinones | Activity against Gram-positive and Gram-negative bacteria, and fungi. | researchgate.net |

Antiulcer Agents (based on similar compounds)

While direct evidence for the use of this compound in antiulcer agents is limited, the structural features of this compound are present in other molecules investigated for the treatment of peptic ulcer disease. The conventional treatment for peptic ulcers involves agents that neutralize or inhibit acid secretion, such as H2-receptor antagonists and proton pump inhibitors. nih.govnih.govdrugbank.com

Research into new antiulcer agents has explored various heterocyclic structures. For instance, tricyclic compounds like the antidepressant trimipramine (B1683260) have shown efficacy in treating duodenal ulcers, possibly through anticholinergic and H2-receptor blocking actions. nih.gov Furthermore, newly synthesized thiazole (B1198619) derivatives have demonstrated anti-inflammatory and antiulcer activities in preclinical models. researchgate.net A series of 1-thia-4,8-diazaspiro researchgate.netgoogle.comdecan-3-one derivatives also showed antiulcer activity comparable to omeprazole (B731) in in-vivo studies. researchgate.net The development of these varied chemical structures suggests that incorporating a difluorophenyl-ethylamine moiety could be a strategy to enhance the potency or pharmacokinetic profile of novel antiulcer drug candidates.

Biological Activity and Mechanisms of Action

Receptor Interaction Studies

The biological effects of phenethylamine (B48288) derivatives are largely determined by their affinity for and activity at various neurotransmitter receptors and transporters. The introduction of fluorine atoms to the phenyl ring can significantly alter a compound's properties, including its metabolic stability, lipophilicity, and receptor binding profile.

Neurotransmitter Receptor Modulation

Substituted phenethylamines are well-known for their ability to modulate monoaminergic systems, which include dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) pathways. nih.govwikipedia.org These compounds can act as receptor agonists, antagonists, or inhibitors of transporter proteins that are responsible for the reuptake of neurotransmitters from the synaptic cleft. wikipedia.orgunodc.org

Dopamine Receptor Activity Modulation

The dopaminergic system is a primary target for many phenethylamine compounds. nih.gov Dopamine receptors are G-protein coupled receptors (GPCRs) divided into D1-like (D1, D5) and D2-like (D2, D3, D4) families, which are crucial for motor control, motivation, and cognition. unodc.org Phenethylamine and its derivatives, such as amphetamine, are known to act as dopamine releasing agents. wikipedia.org They can also inhibit the dopamine transporter (DAT), leading to increased extracellular dopamine concentrations. nih.gov The structure-activity relationship of phenethylamines suggests that substitutions on the phenyl ring influence their affinity and activity at dopamine receptors and the transporter. nih.gov

Serotonin Transporter and Receptor Interactions (e.g., 5-HT2A)

The serotonin (5-HT) system is another major target for phenethylamine derivatives. This system includes the serotonin transporter (SERT), which recycles serotonin from the synapse, and numerous receptor subtypes. nih.gov The 5-HT2A receptor, in particular, is a key target for psychedelic phenethylamines. mdpi.com A study on various fluorinated phenylethylamines indicated that these compounds can significantly inhibit serotonin uptake, suggesting interaction with SERT. nih.gov Furthermore, the addition of N-benzyl groups to phenethylamines has been shown to increase affinity and potency at 5-HT2 receptors. mdpi.com

Despite the known interactions of the phenethylamine class with the serotonergic system, specific quantitative data on the binding affinity (Kᵢ) or functional efficacy (EC₅₀) of 2-(3,4-Difluorophenyl)ethanamine at the serotonin transporter or the 5-HT2A receptor have not been documented in the available scientific literature.

Adrenergic Receptor Affinity

Adrenergic receptors (or adrenoceptors) are a class of GPCRs that are targets for catecholamines like norepinephrine and epinephrine. unodc.org They are divided into α (α₁, α₂) and β (β₁, β₂, β₃) subtypes. A general study of fluorinated phenylethylamines reported that these compounds possess affinity for central adrenergic receptors. nih.gov However, the specific affinities for the different adrenergic receptor subtypes were not detailed.

Specific research quantifying the binding affinity of this compound for α₁, α₂, β₁, β₂, or β₃ adrenergic receptors could not be located in the surveyed literature.

Norepinephrine System Interactions

The norepinephrine system, which includes the norepinephrine transporter (NET), is fundamentally involved in the mechanism of action of many stimulant and antidepressant drugs. nih.gov NET is responsible for the reuptake of norepinephrine from the synapse. Many substituted phenethylamines interact with NET, inhibiting its function and thereby increasing the synaptic concentration of norepinephrine. wikipedia.org

While the broader class of fluorinated phenethylamines has been shown to interact with monoamine systems, specific data on the inhibitory potency (IC₅₀ or Kᵢ) of this compound at the norepinephrine transporter is not available in the reviewed scientific literature.

Sigma Receptor Binding Affinity and Selectivity

Sigma receptors (σ₁ and σ₂) are unique intracellular proteins found at the endoplasmic reticulum, which are not related to opioid receptors. mdpi.com They are implicated in a variety of conditions, including pain, neurodegenerative diseases, and cancer. mdpi.com Some open-chain, flexible 2-phenethylamine structures have been identified as antagonists of the σ₁ receptor. mdpi.com The structural requirements for sigma receptor affinity can differ significantly from those for other neurotransmitter receptors. nih.gov

Currently, there is no published data available in the scientific literature regarding the binding affinity and selectivity of this compound for σ₁ or σ₂ receptors.

Sigma-1 and Sigma-2 Subtype Ligand Development

The phenethylamine scaffold is a key structural feature in many ligands that target sigma receptors. The substitution pattern on the phenyl ring plays a crucial role in determining the affinity and selectivity for sigma-1 (σ₁) and sigma-2 (σ₂) receptor subtypes. Research into derivatives of N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine, a compound structurally related to this compound, has shown that variations in the structure can lead to significant changes in binding characteristics at sigma receptors. This suggests that the 3,4-dihalo substitution pattern is a key element for interaction with these receptors.

Binding Affinities of Related Dichlorophenyl-ethylamine Derivatives at Sigma Receptors

| Compound | Sigma-1 Affinity (Ki, nM) | Sigma-2 Affinity (Ki, nM) | Selectivity (σ₁/σ₂) |

|---|---|---|---|

| BD-1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine) | - | - | Considered a sigma-1 antagonist |

| BD-737 ((+)-cis-N-Methyl-N-[2-(3,4-dichlorophenyl)ethyl]-2-(1-pyrrolidinyl)cyclohexylamine) | - | - | Prototypic sigma-1 agonist |

| BD-1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine) | - | - | Sigma-1 antagonist |

Data for specific Ki values of these compounds are variable across different studies; their primary classification as agonists or antagonists is noted. The data illustrates the importance of the dichlorophenyl-ethylamine scaffold in sigma receptor ligand design.

Other Receptor Systems (e.g., Opioid, Phencyclidine, 5-HT2 sites)

The phenethylamine structure is a versatile pharmacophore that can interact with a range of receptor systems beyond sigma receptors.

Opioid Receptors: Modifications of the phencyclidine structure, which shares some pharmacophoric features with phenethylamines, have led to compounds with potent opioid analgesic properties. researchgate.netsigmaaldrich.com Research on 2-(3,4-dichlorophenyl)-N-methyl-N-[2-(1-pyrrolidinyl)-1-substituted-ethyl]-acetamides, which are derivatives of phenethylamine, has resulted in the development of potent kappa opioid agonists. nih.gov The substitution pattern on the phenyl ring is critical for this activity. This suggests that this compound could potentially serve as a scaffold for the development of ligands targeting opioid receptors.

Phencyclidine (PCP) Sites: The sigma receptor was initially considered a type of opioid receptor and was also linked to the actions of phencyclidine (PCP). nih.gov While now recognized as distinct entities, there is a complex interplay between these systems. Some PCP analogs have been shown to bind to opioid receptors, and their effects can sometimes be modulated by opioid antagonists like naloxone. researchgate.netnih.gov

5-HT2 Sites: Phenethylamine derivatives are well-known to interact with serotonin (5-HT) receptors, particularly the 5-HT₂A and 5-HT₂C subtypes. nih.gov The introduction of halogen atoms, such as fluorine, onto the phenyl ring can significantly influence the affinity and functional activity at these receptors. nih.gov Structure-activity relationship studies have shown that halogen groups at the para-position (position 4) of the phenyl ring can have a positive effect on binding affinity to the 5-HT₂A receptor. nih.gov Given its 3,4-difluoro substitution, it is plausible that this compound interacts with 5-HT₂ receptors.

Enzyme Interaction and Modulation

Effects on Metabolic Enzymes

Phenethylamines are typically metabolized in the liver by the cytochrome P450 (CYP450) family of enzymes. sigmaaldrich.com The metabolism of structurally related compounds, such as 3,4-methylenedioxymethamphetamine (MDMA), involves several CYP isoforms, including CYP2D6, CYP3A4, and CYP1A2. sigmaaldrich.com The metabolism of secondary alkyl amines can lead to the formation of primary and secondary metabolites through processes like N-dealkylation and N-hydroxylation. It is therefore anticipated that this compound would be a substrate for one or more of these CYP enzymes, leading to its biotransformation and eventual elimination from the body. The fluorine substituents on the phenyl ring may influence the rate and pathways of metabolism.

Inhibition of Neurotransmitter Metabolism-Related Enzymes

A significant aspect of the pharmacology of phenethylamine derivatives is their interaction with monoamine oxidase (MAO), a key enzyme responsible for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine. Phenethylamine itself is a substrate for MAO, particularly the MAO-B isoform. However, structural modifications to the phenethylamine molecule can transform it from a substrate into an inhibitor of MAO. For instance, the addition of a methyl group at the alpha-position of the ethylamine (B1201723) side chain converts phenethylamine into amphetamine, which is an inhibitor of MAO-A. Therefore, it is highly probable that this compound, as a phenethylamine derivative, interacts with MAO. The nature of this interaction, whether as a substrate or an inhibitor, and its selectivity for MAO-A versus MAO-B would depend on its specific structural properties. Inhibition of MAO leads to increased levels of monoamine neurotransmitters in the brain, which is the mechanism of action for a class of antidepressant drugs.

In Vitro Biological Assessments

Cell Line-Based Antiproliferative Activity

The potential antiproliferative activity of this compound is an area of interest, primarily due to the established link between sigma-2 receptor ligands and cancer cell death. As previously mentioned, sigma-2 receptors are overexpressed in various tumor cell lines, and their activation by agonist ligands can trigger apoptosis. Given that the phenethylamine scaffold is a basis for sigma receptor ligands, it is plausible that this compound or its derivatives could exhibit antiproliferative effects.

Furthermore, studies on related halogenated amphetamines have demonstrated cytotoxicity in cancer cell lines. For example, para-halogenated amphetamines have been shown to induce apoptosis and impair mitochondrial function in SH-SY5Y neuroblastoma cells. The cytotoxic effects were found to be dependent on the specific halogen substituent.

Cytotoxicity of Related Halogenated Amphetamines in SH-SY5Y Cells

| Compound | IC₅₀ for ATP Depletion (mM) |

|---|---|

| 4-Fluoroamphetamine (4-FA) | 1.4 |

| 4-Chloroamphetamine (PCA) | 0.4 |

Data from a study on undifferentiated SH-SY5Y cells, illustrating that para-halogenation of amphetamine contributes to cytotoxicity.

While direct studies on the antiproliferative activity of this compound are needed, the existing evidence from related compounds suggests that this is a potential area for further investigation.

Receptor Binding Assays with Membrane Preparations

Receptor binding assays are crucial in determining the affinity of a compound for its biological targets. These in vitro experiments typically use membrane preparations from cells engineered to express specific receptors or from tissues rich in the target receptor. By measuring the displacement of a radiolabeled ligand by the test compound, the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) can be determined, indicating the compound's binding potency.

For phenethylamine compounds like this compound, the primary targets of interest are the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). The binding affinity of a compound for these transporters dictates its potential to modulate the levels of these key neurotransmitters in the synaptic cleft.

Table 1: Representative Monoamine Transporter Binding Affinities of an Analogous Compound (PAL-287)

| Compound | DAT (EC₅₀, nM) | NET (EC₅₀, nM) | SERT (EC₅₀, nM) |

|---|---|---|---|

| PAL-287 | 12.6 | 11.1 | 3.4 |

This table is interactive. You can sort the data by clicking on the column headers.

Note: The data presented is for the analogous compound PAL-287 (Naphthylisopropylamine) and serves as a representative example of the binding profile of a monoamine transporter substrate. iiab.me

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to determine a compound's ability to interfere with enzyme activity. For phenethylamine derivatives, key enzymes of interest include monoamine oxidase (MAO) and indoleamine 2,3-dioxygenase (IDO1).

Monoamine Oxidase (MAO) Inhibition: MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters. Inhibition of MAO can lead to increased levels of these neurotransmitters, a mechanism exploited by some antidepressants and anti-Parkinsonian drugs. Phenethylamine and its analogs are known substrates and potential inhibitors of MAO. nih.govresearchgate.net The substitution pattern on the phenyl ring and modifications to the ethylamine side chain can determine the potency and selectivity for MAO-A versus MAO-B. nih.gov For instance, studies on α-ethylphenethylamine (AEPEA) showed it competitively inhibits human recombinant MAO-A with a Kᵢ of 14.0 µM, demonstrating a 17-fold selectivity over MAO-B. researchgate.net Fluorination of the phenethylamine structure can also influence its interaction with MAO, with some fluorinated analogs acting as preferred substrates for MAO-B. nih.gov

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is an enzyme that catabolizes the essential amino acid tryptophan and has emerged as a significant target in cancer immunotherapy. nih.govaacrjournals.org By depleting tryptophan and producing immunosuppressive metabolites, IDO1 helps tumors evade the immune system. nih.gov Small molecule inhibitors of IDO1, such as epacadostat (B560056) and navoximod (B609430), have been developed as potential anticancer agents. nih.govaacrjournals.org These inhibitors work by binding to the enzyme, often at its heme-containing active site, and blocking its function. While direct data on this compound is not available, phenethylamine derivatives represent a class of scaffolds that could be explored for IDO1 inhibition. Preclinical studies have shown that IDO1 inhibitors can reduce plasma kynurenine (B1673888) (a tryptophan metabolite) levels and enhance anti-tumor immune responses. nih.govtandfonline.com

Table 2: Representative Enzyme Inhibition Data for Analogous Compounds

| Compound | Enzyme Target | Inhibition Value (IC₅₀/Kᵢ) | Assay Type |

|---|---|---|---|

| Epacadostat | IDO1 | 10 nM (IC₅₀) | Cell-based |

| Navoximod | IDO1 | 75 nM (EC₅₀) | Cell-based |

| AEPEA (α-ethylphenethylamine) | MAO-A | 14.0 µM (Kᵢ) | Human recombinant enzyme |

| AEPEA (α-ethylphenethylamine) | MAO-B | 234 µM (Kᵢ) | Human recombinant enzyme |

This table is interactive. You can sort the data by clicking on the column headers.

Note: Data is for analogous compounds and illustrates inhibitory activities against relevant enzyme targets. researchgate.netaacrjournals.orgfrontiersin.org

Antimicrobial Susceptibility Testing

Antimicrobial susceptibility testing is used to determine the effectiveness of a compound against various microorganisms, including bacteria and fungi. The primary metric obtained from these tests is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microbe. nih.gov

Fluorine-containing molecules often exhibit enhanced biological activities, and fluorinated compounds have been investigated for their antimicrobial properties. mdpi.com For example, studies on novel fluorinated chalcones and cinnamoyl amides have demonstrated their potential as antibacterial and antifungal agents. mdpi.com The difluoromethyl moiety, in particular, has been shown to enhance antibacterial activity and selectivity against certain strains like Mycobacterium smegmatis. mdpi.com While specific antimicrobial data for this compound is not documented, the activity of other fluorinated molecules suggests that it could possess antimicrobial properties worth investigating.

Table 3: Representative Antimicrobial Activity (MIC) of Fluorinated Analogs

| Compound Type | Microorganism | MIC (µg/mL) |

|---|---|---|

| N-isopropyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 |

| N-isopentyl-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 |

| N-(2-phenylethyl)-3'-(difluoromethyl)-4'-methoxycinnamoyl amide | Mycobacterium smegmatis | 8 |

| Triphenylphosphanegold(I) thiocarbamide analog | Staphylococcus aureus (MRSA) | 0.98 |

| Triphenylphosphanegold(I) thiocarbamide analog | Bacillus sp. | 0.98 |

This table is interactive. You can sort the data by clicking on the column headers.

Note: This table presents MIC values for structurally related fluorinated compounds to illustrate potential antimicrobial activity, not for this compound itself. mdpi.comresearchgate.net

In Vivo Pharmacological Effects

Neuropharmacological Studies (e.g., Hyperlocomotion Modulation in DAT-KO Rats)

Dopamine Transporter Knockout (DAT-KO) rodents are a valuable in vivo model for studying conditions of hyperdopaminergia. nih.gov These animals, lacking the DAT protein, are unable to efficiently clear dopamine from the synapse, leading to a five-fold increase in basal extracellular dopamine levels. nih.gov Behaviorally, this manifests as pronounced and sustained locomotor hyperactivity. nih.gov

This model is particularly useful for assessing compounds that modulate monoaminergic systems. Since this compound is expected to interact with monoamine transporters, its effects can be predicted in this model. Compounds that inhibit the norepinephrine transporter (NET) or the serotonin transporter (SERT) have been shown to significantly decrease the hyperactivity in DAT-KO mice. nih.gov This suggests that the paradoxical calming effects of some psychostimulants in hyperdopaminergic states may be mediated by these other transporters. In vivo microdialysis studies in the prefrontal cortex of rats have confirmed that NET inhibitors can increase levels of both norepinephrine and dopamine in this brain region, which is known to regulate locomotor activity. nih.gov Therefore, a compound like this compound, if it possesses NET or SERT inhibitory activity, would be expected to attenuate the hyperlocomotion observed in DAT-KO rats.

Anticancer Efficacy Models (for similar compounds)

The enzyme indoleamine 2,3-dioxygenase (IDO1) is a validated therapeutic target in oncology due to its role in mediating tumor-induced immunosuppression. nih.govaacrjournals.org Consequently, inhibitors of IDO1 have been evaluated in various preclinical anticancer efficacy models. These models often involve implanting tumor cells (xenografts) into immunocompetent mice and then treating the animals with the IDO1 inhibitor, alone or in combination with other cancer therapies like chemotherapy or immune checkpoint blockers. nih.govtandfonline.com

For example, the potent and selective IDO1 inhibitor epacadostat has demonstrated efficacy in rodent models of melanoma. cancer-research-network.com In mice bearing CT26 tumors, oral administration of epacadostat suppressed kynurenine levels in the plasma, tumors, and lymph nodes, indicating successful target engagement. cancer-research-network.com Similarly, the IDO1 inhibitor navoximod has been shown to enhance vaccine responses against B16 melanoma in preclinical models, reducing tumor size significantly. nih.gov These studies demonstrate that inhibiting the IDO1 pathway can lead to the activation of anti-tumor immune responses and control tumor growth in vivo. While this compound has not been specifically tested in this context, the success of other small molecule IDO1 inhibitors provides a strong rationale for evaluating structurally similar compounds in anticancer efficacy models. tandfonline.com

Behavioral Studies Related to Neurological Conditions (e.g., anti-cocaine properties for analogs)

Dopamine transporter (DAT) inhibitors have been extensively studied for their potential as treatments for cocaine addiction. nih.gov Cocaine's primary mechanism for producing its reinforcing effects is by blocking the DAT, which increases dopamine levels in the brain's reward pathways. nih.govjneurosci.org Therefore, compounds that also bind to the DAT can modulate the effects of cocaine.

Behavioral studies in animal models, such as cocaine self-administration paradigms, are used to assess these properties. In these models, animals learn to press a lever to receive an intravenous infusion of cocaine. The ability of a test compound to reduce the number of cocaine infusions the animal self-administers is a key indicator of potential therapeutic efficacy.

Analogs like RTI-113, a selective dopamine uptake inhibitor, have been shown to be effective in this regard. nih.govnih.gov In studies with rhesus monkeys and squirrel monkeys, RTI-113 dose-dependently decreased cocaine self-administration. nih.govnih.gov It also substitutes for cocaine in drug discrimination studies, indicating that it produces similar subjective effects. rti.org However, its longer duration of action compared to cocaine is considered a desirable property for a potential substitution therapy. nih.gov These findings highlight that compounds acting as dopamine uptake inhibitors, a likely property of this compound analogs, can effectively modify cocaine-seeking behavior in preclinical models. jneurosci.orgrti.org

Proposed Mechanisms of Action

Due to the absence of direct research, any proposed mechanism of action for this compound remains speculative. However, based on its structural similarity to other phenylethylamine derivatives, it is plausible that its biological activities, if any, could be mediated through interactions with monoaminergic systems. Phenylethylamines are known to interact with a variety of targets, including monoamine transporters (for dopamine, norepinephrine, and serotonin), monoamine oxidase (MAO) enzymes, and G-protein coupled receptors such as trace amine-associated receptors (TAARs) and serotonin receptors. pearceip.lawresearchgate.net

Ligand-Target Interactions Leading to Modulated Activity

Specific ligand-target interaction data for this compound is not available in the current scientific literature. Studies on analogous compounds offer some insights into potential interactions. For instance, fluorination of the phenyl ring in phenylethylamine derivatives can significantly influence their binding affinity and selectivity for various receptors and transporters. Research on fluorinated phenylethylamines has shown varied effects on dopamine and serotonin receptors. nih.govnih.govnih.gov For example, some fluorinated analogues exhibit enhanced affinity for D2 dopamine receptors. nih.gov However, without direct experimental data, it is impossible to predict the precise binding profile of this compound.

A study on trace amine-associated receptor 1 (TAAR1) showed that a 2,4-difluoro substituted phenethylamine was inactive, highlighting that the position of the fluorine atoms is critical for biological activity. This finding for a structural isomer does not, however, preclude activity for the 3,4-difluoro isomer.

Influence of Fluorine Atoms on Binding and Stability

The introduction of fluorine atoms into a molecule can have profound effects on its physicochemical properties and biological activity. Fluorine is highly electronegative and can alter the electronic distribution of the phenyl ring, potentially influencing interactions with target proteins. nih.gov It can also affect the metabolic stability of the compound by blocking sites of oxidation by cytochrome P450 enzymes. This increased stability can lead to a longer biological half-life. Furthermore, fluorine substitution can impact the pKa of the amine group, which is crucial for the protonation state of the molecule and its ability to interact with receptor binding sites. nih.gov

Modulation of Specific Physiological Pathways

Given the lack of demonstrated biological activity, there is no information on the modulation of specific physiological pathways by this compound. Hypothetically, if the compound were to interact with monoaminergic systems, it could potentially influence pathways involved in mood, cognition, and motor control. For example, interaction with dopamine transporters or receptors could modulate dopaminergic signaling, mdpi.comnih.gov while effects on serotonin receptors could impact serotonergic pathways. nih.govmdpi.com However, this remains entirely speculative without supporting experimental data.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Fluorine Atom Position and Number on Biological Activity

The introduction of fluorine into the phenethylamine (B48288) framework can significantly alter its psychoactivity, ranging from a marked loss to an enhancement and prolongation of effects. mdpi.com The number and position of fluorine atoms on the phenyl ring are critical determinants of the molecule's biological activity. Fluorination is a common strategy in medicinal chemistry to modulate the physicochemical properties of compounds. nih.gov

For phenethylamines, halogen groups at the para (4-position) of the phenyl ring have been shown to have a positive effect on binding affinity for certain receptors, such as the 5-HT2A receptor. nih.govnih.gov The presence of two fluorine atoms, as in 2-(3,4-Difluorophenyl)ethanamine, introduces strong electron-withdrawing effects on the aromatic ring. This electronic modification is known to influence interactions with metabolic enzymes like monoamine oxidase (MAO). For instance, adding electron-withdrawing substituents to known MAO substrates can transform them into enzyme inactivators. nih.gov

Studies on psychedelic phenethylamines have shown that increasing the number of fluorine atoms can enhance potency and duration of action. For example, while fluoroescaline showed little psychoactive effect compared to its non-fluorinated parent, difluoroescaline retained activity, and trifluoroescaline exhibited increased potency. mdpi.com Similarly, difluoromescaline and trifluoromescaline surpassed the potency and duration of mescaline. mdpi.com This suggests that the difluoro substitution pattern on this compound is likely to confer distinct and potent biological activities compared to its non-fluorinated or monofluorinated counterparts.

| Compound | Substitution Pattern | Notable SAR Finding | Reference(s) |

| p-Halogenated Phenethylamines | para-Halogen | Positive effect on 5-HT2A receptor binding affinity. | nih.govnih.gov |

| Fluoroescaline | Monofluoro- | Almost devoid of psychoactive effects compared to escaline. | mdpi.com |

| Difluoroescaline | Difluoro- | Retained the potency of escaline. | mdpi.com |

| Trifluoroescaline | Trifluoro- | Increased human potency compared to escaline. | mdpi.com |

| Fluorinated MAO Substrates | Electron-withdrawing fluorine | Can convert substrates into irreversible inactivators of MAO-B. | nih.gov |

Role of the Ethanamine Backbone and Substituents

The ethanamine side chain is the fundamental backbone of phenethylamines and is crucial for their interaction with various biological targets. nih.govnih.gov Modifications to this backbone, such as the addition of substituents on the alpha (α) or beta (β) carbons, or on the amine group, can drastically alter pharmacological activity.